Fmoc-D-Met-OH

Overview

Description

Fmoc-D-Met-OH is an N-Fmoc-protected form of D-Methionine . It is an isomer of L-Methionine and is known to be a cytoprotectant against Cisplatin, an anticancer agent . It is the standard methionine derivative for solid phase peptide synthesis utilizing Fmoc-based procedures .

Synthesis Analysis

Fmoc-D-Met-OH is a standard building block for the introduction of D-methionine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . To reduce oxidation of the methionine sidechain during synthesis, adding NH4I to the cleavage cocktail has been recommended .Molecular Structure Analysis

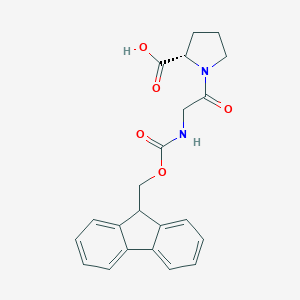

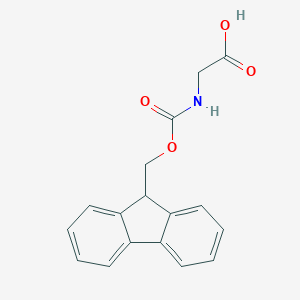

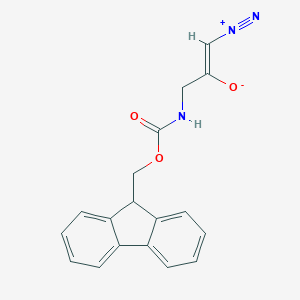

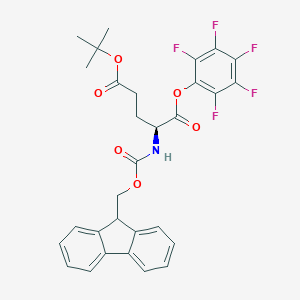

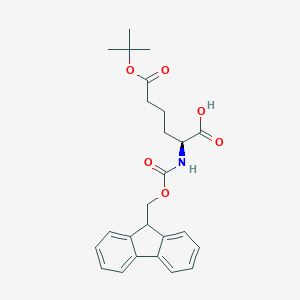

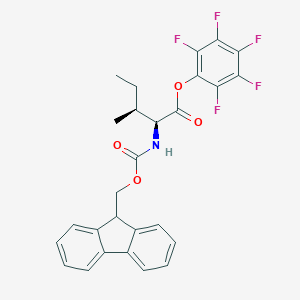

The empirical formula of Fmoc-D-Met-OH is C20H21NO4S . Its molecular weight is 371.45 g/mol .Chemical Reactions Analysis

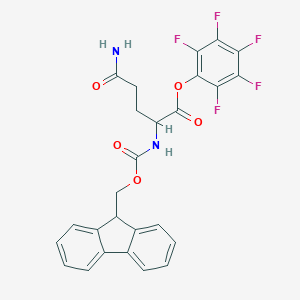

Fmoc-D-Met-OH is suitable for Fmoc solid-phase peptide synthesis . The Fmoc group can be removed by treatment with 20% piperidine in DMF .Physical And Chemical Properties Analysis

Fmoc-D-Met-OH is a white to slight yellow to beige powder . It is soluble in dimethylformamide (DMF) .Scientific Research Applications

Peptide Synthesis and Beta-Peptides : Fmoc-protected β2-homoamino acids, including Fmoc-D-Met-OH, are used for solid-phase syntheses of β-peptides. These compounds are essential for large-scale preparation and are fully characterized for their applications in peptide synthesis (Šebesta & Seebach, 2003).

Antibacterial and Anti-inflammatory Materials : The use of Fmoc-decorated self-assembling building blocks, including Fmoc-D-Met-OH, in the development of biomedical materials shows promise in antibacterial and anti-inflammatory applications. These materials are capable of inhibiting bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

Hydrogel Development : Fmoc-protected amino acids like Fmoc-D-Met-OH are used in creating supramolecular hydrogels. These hydrogels possess biocompatible and biodegradable properties, making them suitable for biomedical applications. They have been studied for their antimicrobial activity and potential use in various biomedical fields (Croitoriu et al., 2021).

Fluorescence and Nanotechnology : Fmoc-D-Met-OH is utilized in the formation of hydrogels that stabilize fluorescent silver nanoclusters. These clusters exhibit interesting fluorescent properties and stability, making them relevant for applications in nanotechnology (Roy & Banerjee, 2011).

Biomedical Applications : There's ongoing research into the functional incorporation of Fmoc-amino acid nanoassemblies within resin-based composites for biomedical applications. This includes enhancing the antimicrobial capabilities of these materials (Adler-Abramovich et al., 2016).

Green Chemistry in Peptide Synthesis : Fmoc-D-Met-OH is involved in sustainable approaches to peptide synthesis. Studies have explored replacing traditional solvents with greener alternatives in the solid-phase peptide synthesis process using Fmoc chemistry (Jad et al., 2016).

Safety And Hazards

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426316 | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Met-OH | |

CAS RN |

112883-40-6 | |

| Record name | D-FMOC-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)